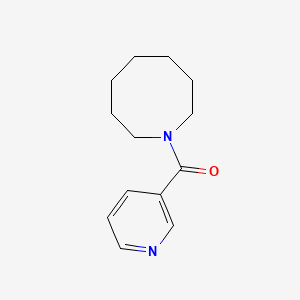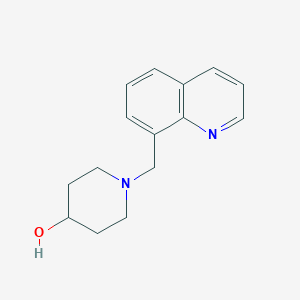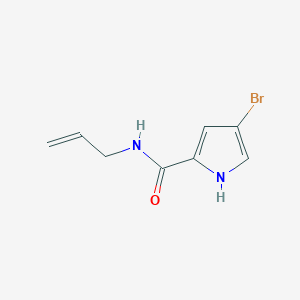
Azocan-1-yl(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocan-1-yl(pyridin-3-yl)methanone, also known as APC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APC is a heterocyclic compound that contains both an azocane ring and a pyridine ring, and it is synthesized through a multi-step process that involves the reaction of pyridine with various reagents.
Mecanismo De Acción
The mechanism of action of Azocan-1-yl(pyridin-3-yl)methanone is not fully understood, but it is thought to involve the modulation of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ion channels that are involved in the transmission of signals between neurons, and they are important targets for the treatment of various neurological disorders.
Biochemical and Physiological Effects
Azocan-1-yl(pyridin-3-yl)methanone has been shown to have a number of biochemical and physiological effects, particularly in the brain. Azocan-1-yl(pyridin-3-yl)methanone has been shown to modulate the release of dopamine, a neurotransmitter that is involved in the reward pathway and is implicated in addiction. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azocan-1-yl(pyridin-3-yl)methanone has a number of advantages for use in lab experiments. It has a high affinity for certain types of nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have potential applications in the study of addiction, which is an area of active research. However, there are also limitations to the use of Azocan-1-yl(pyridin-3-yl)methanone in lab experiments. It is a relatively complex molecule, which makes synthesis challenging, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are a number of potential future directions for research on Azocan-1-yl(pyridin-3-yl)methanone. One area of active research is the development of more efficient synthesis methods for Azocan-1-yl(pyridin-3-yl)methanone, which could improve the yield and purity of the final product. Additionally, there is ongoing research into the potential therapeutic applications of Azocan-1-yl(pyridin-3-yl)methanone, particularly in the treatment of neurological disorders such as addiction. Finally, there is interest in exploring the potential use of Azocan-1-yl(pyridin-3-yl)methanone as a tool for studying the role of nicotinic acetylcholine receptors in various physiological processes.
Métodos De Síntesis
The synthesis of Azocan-1-yl(pyridin-3-yl)methanone involves the reaction of pyridine with a series of reagents, including sodium hydride, methyl iodide, and 1-bromooctane. The reaction proceeds through a series of intermediates, ultimately resulting in the formation of Azocan-1-yl(pyridin-3-yl)methanone. The synthesis of Azocan-1-yl(pyridin-3-yl)methanone has been extensively studied, and various modifications to the reaction conditions have been explored to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Azocan-1-yl(pyridin-3-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Azocan-1-yl(pyridin-3-yl)methanone has been shown to have a high affinity for certain types of nicotinic acetylcholine receptors, which are important targets for the treatment of various neurological disorders. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have potential applications in the study of addiction, as it has been shown to modulate the release of dopamine in the brain.
Propiedades
IUPAC Name |
azocan-1-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-6-8-14-11-12)15-9-4-2-1-3-5-10-15/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALFFGFKVLJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)
![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)